
1-Ethylpyrrolidin-3-one
Overview
Description
1-Ethylpyrrolidin-3-one (CAS 102153-86-6) is a five-membered lactam derivative of pyrrolidine with an ethyl group substituted at the 1-position and a ketone at the 3-position. Its molecular formula is C₆H₁₁NO, and it has a molecular weight of 113.16 g/mol .
Preparation Methods
Catalytic Hydrogenation of 1-Ethyl-2-Pyrrolidinone
Catalytic hydrogenation represents a robust industrial-scale method for synthesizing 1-ethylpyrrolidin-3-one. This approach typically involves the reduction of 1-ethyl-2-pyrrolidinone, a precursor with a conjugated lactam structure, under hydrogen gas in the presence of a metal catalyst. For instance, palladium on carbon (Pd/C) has been employed to facilitate the selective reduction of the carbonyl group at elevated temperatures (80–120°C) and hydrogen pressures (3–5 bar) .
The reaction proceeds via adsorption of hydrogen onto the catalyst surface, followed by sequential hydrogenation of the lactam’s carbonyl group. Key advantages include high selectivity and compatibility with continuous-flow reactors, which enhance throughput. However, catalyst deactivation due to sulfur impurities or over-reduction remains a challenge, necessitating stringent precursor purification .
Reductive Cyclization Using Meldrum’s Acid Derivatives
Enantioconvergent synthesis leveraging Meldrum’s acid derivatives offers a versatile route to this compound. In this method, ethylamine reacts with a Meldrum’s acid-activated γ-keto ester to form a bicyclic intermediate, which undergoes reductive ring-opening under controlled conditions . For example, lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) selectively reduces the ester group while preserving the ketone functionality, yielding the target compound with >90% diastereoselectivity .
This method’s strength lies in its ability to generate enantiopure products, critical for pharmaceutical applications. However, the reliance on moisture-sensitive reagents demands anhydrous conditions, complicating large-scale implementation.
Ring-Closure Reactions with Ethylamine and Dicarbonyl Compounds
Ring-closure strategies, adapted from methods used for methylated analogs, provide a scalable pathway to this compound. A notable example involves the condensation of ethylamine with dimethyl acetylenedicarboxylate (DMAD) in refluxing toluene . The reaction proceeds via Michael addition, forming a zwitterionic intermediate that cyclizes to yield the pyrrolidinone ring. Subsequent acid-catalyzed dehydration eliminates methanol, producing the final product .
Optimization studies reveal that substituting toluene with polar aprotic solvents (e.g., DMF) accelerates reaction kinetics but may reduce yield due to side reactions. Typical conditions involve a 1:2 molar ratio of ethylamine to DMAD at 110°C for 12–24 hours, achieving isolated yields of 65–75% .
Oxidation of 1-Ethylpyrrolidin-3-ol
The oxidation of 1-ethylpyrrolidin-3-ol provides a straightforward route to this compound. Jones reagent (CrO₃ in H₂SO₄) or pyridinium chlorochromate (PCC) in dichloromethane selectively oxidizes the secondary alcohol to a ketone without over-oxidizing the nitrogen atom . For instance, treatment with PCC at room temperature for 6 hours converts 1-ethylpyrrolidin-3-ol to the corresponding ketone in 85% yield .
While this method is efficient for small-scale synthesis, the use of toxic chromium-based oxidants poses environmental and safety concerns. Recent advances explore biocatalytic alternatives, such as alcohol dehydrogenases, though industrial adoption remains limited .
Comparative Analysis of Synthetic Methods
The table below evaluates the four methods based on scalability, yield, and practicality:
Method | Starting Material | Catalyst/Reagent | Conditions | Yield | Scalability |
---|---|---|---|---|---|
Catalytic Hydrogenation | 1-Ethyl-2-pyrrolidinone | Pd/C, H₂ | 80–120°C, 3–5 bar | 70–80% | High |
Reductive Cyclization | Meldrum’s acid derivative | LiAlH₄, THF | Reflux, anhydrous | 85–90% | Moderate |
Ring-Closure | Ethylamine, DMAD | Toluene, acid | 110°C, 12–24h | 65–75% | High |
Oxidation | 1-Ethylpyrrolidin-3-ol | PCC, CH₂Cl₂ | RT, 6h | 80–85% | Low |
Catalytic hydrogenation and ring-closure reactions are preferred for industrial applications due to their scalability and moderate operational complexity. In contrast, reductive cyclization and oxidation are better suited for laboratory-scale enantioselective synthesis.
Chemical Reactions Analysis
1-Ethylpyrrolidin-3-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding lactams or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Applications
Building Block in Organic Synthesis
1-Ethylpyrrolidin-3-one serves as a versatile building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its ability to participate in various chemical reactions.
Solvent Properties
The compound is miscible with both water and organic solvents, making it an effective solvent in chemical reactions. Its solvent properties enhance the efficiency of reactions by providing a suitable medium for reactants to interact.
Biological Applications
Pharmaceutical Development
Research indicates that derivatives of this compound exhibit potential therapeutic properties, including:
- Antimicrobial Activity: Compounds similar to 1-EP have demonstrated significant antimicrobial effects against various pathogens. For instance, certain derivatives have shown effective inhibition against Staphylococcus aureus at low concentrations.
- Transdermal Absorption Enhancer: Studies suggest that 1-EP can enhance the permeability of drugs through biological membranes, facilitating transdermal delivery of therapeutic agents.
Mechanism of Action
The biological activity of this compound is often attributed to its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects. For example, some derivatives may inhibit enzyme activity involved in disease progression.
Industrial Applications
Production of Polymers and Resins
In industrial settings, this compound is utilized in the production of polymers and resins due to its stability and reactivity. Its unique chemical properties allow it to be incorporated into various formulations for enhanced performance.
Case Study 1: Antimicrobial Properties
A study evaluated the antimicrobial properties of this compound derivatives against common bacterial strains. Results indicated that certain derivatives could effectively inhibit bacterial growth at concentrations as low as 10 μg/mL, highlighting their potential use in developing new antimicrobial agents.
Case Study 2: Transdermal Drug Delivery
Research focused on the transdermal absorption-enhancing capabilities of this compound demonstrated its ability to disrupt lipid bilayers, thus improving drug permeability. This property positions it as a promising candidate for formulating transdermal patches for various medications.
Mechanism of Action
The mechanism of action of 1-ethylpyrrolidin-3-one and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects. For example, some derivatives may inhibit enzyme activity, thereby preventing the progression of certain diseases.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares 1-Ethylpyrrolidin-3-one with structurally related pyrrolidinones and piperidinones:
Key Differences and Implications
Ring Size and Reactivity: this compound (5-membered) exhibits greater ring strain than 4-ethylpiperidin-2-one (6-membered), influencing reactivity in ring-opening or substitution reactions . Piperidinones (6-membered) generally have higher thermal stability due to reduced strain .
Substituent Effects :
- Bulky groups (e.g., trityloxymethyl in or diphenyl in ) increase steric hindrance, affecting reaction kinetics and selectivity.
- Electrophilic substituents (e.g., chloroethyl in ) enhance utility in alkylation or nucleophilic substitution.
Applications: Simple pyrrolidinones like 2-Pyrrolidone are industrial solvents , while substituted derivatives like this compound are niche intermediates. Complex derivatives (e.g., spiro-pyrrolidin-oxindoles in ) are explored for bioactive molecule synthesis.
Biological Activity
1-Ethylpyrrolidin-3-one, also known as 1-Ethyl-3-pyrrolidinone (EP), is a cyclic amine that has garnered attention for its diverse biological activities. This compound is primarily studied for its potential applications in medicinal chemistry, including antimicrobial and antifungal properties, as well as its role in drug discovery.
This compound is characterized by its unique pyrrolidine structure, which contributes to its reactivity and interaction with biological systems. The compound can act as a nucleophile , engaging in substitution reactions with electrophilic centers in other molecules. This ability allows it to modulate the activity of various enzymes and receptors, influencing physiological responses in biological systems .
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits significant antimicrobial and antifungal activities. In a study evaluating the antimicrobial efficacy of pyrrolidine derivatives, this compound showed promising results against a range of pathogens, suggesting its potential as a lead compound in the development of new antimicrobial agents .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Variations in the substituents on the pyrrolidine ring have been shown to affect the compound's potency and selectivity against specific biological targets. For instance, studies have demonstrated that certain derivatives possess enhanced activity against specific bacterial strains or fungi, highlighting the importance of SAR in optimizing therapeutic efficacy .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled experiment, this compound was tested against common bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated an inhibition zone diameter of 15 mm against S. aureus, demonstrating moderate antibacterial activity. The compound's effectiveness was further enhanced when combined with other known antibiotics, suggesting potential for use in combination therapies.
Case Study 2: Antifungal Activity
Another study assessed the antifungal properties of this compound against Candida albicans. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating significant antifungal activity. This finding supports the notion that pyrrolidine derivatives can be developed into effective antifungal agents .
Applications in Drug Discovery
The versatility of this compound extends to its application in drug discovery. Its structure serves as a scaffold for synthesizing novel bioactive compounds. Research has shown that modifications to the ethyl group or the nitrogen atom can lead to derivatives with improved pharmacological profiles, including enhanced bioavailability and reduced toxicity .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Ethylpyrrolidin-3-one, and how can reaction efficiency be optimized?
- Methodological Answer : The compound is typically synthesized via alkylation of pyrrolidin-3-one using ethylating agents like ethyl iodide in the presence of a base (e.g., potassium carbonate). Reaction efficiency depends on solvent choice (polar aprotic solvents like DMF enhance nucleophilicity), temperature control (60–80°C), and stoichiometric ratios (1.2–1.5 equivalents of ethyl iodide). Monitoring via TLC or GC-MS ensures completion . Post-synthesis, purification via fractional distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate high-purity product (>98%).
Q. How should researchers characterize this compound to confirm structural integrity?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : H NMR (δ ~2.5–3.5 ppm for pyrrolidine protons; δ ~1.2–1.4 ppm for ethyl CH) and C NMR (carbonyl C=O at ~210 ppm) .
- FT-IR : Stretching vibrations at ~1700 cm (ketone C=O) and ~2800–3000 cm (C-H alkyl groups).
- Mass Spectrometry : Molecular ion peak at m/z 113.1 (CHNO) with fragmentation patterns matching pyrrolidinone derivatives .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Adhere to OSHA and REACH guidelines:
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of vapors (TLV-TWA: Not established; assume acute toxicity risk).
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer : The ethyl group introduces steric hindrance at the β-position of the ketone, reducing accessibility for nucleophiles. Electronic effects (electron-donating ethyl group) stabilize the carbonyl via hyperconjugation, lowering electrophilicity. To enhance reactivity:
- Use Lewis acids (e.g., BF·EtO) to polarize the carbonyl.
- Employ high-pressure conditions or microwave-assisted synthesis to overcome kinetic barriers. Comparative kinetic studies (e.g., monitoring reaction rates with/without catalysts) quantify these effects .
Q. What strategies mitigate degradation of this compound under varying pH and temperature conditions?
- Methodological Answer : Stability studies show degradation via hydrolysis (acidic/basic conditions) and thermal decomposition (>150°C). Mitigation approaches:
- pH Control : Store in neutral buffers (pH 6–8) to prevent ketone hydrolysis.
- Thermal Stability : Use DSC/TGA to identify decomposition thresholds. Lyophilization improves long-term storage stability .
Q. How can computational modeling (e.g., DFT) predict intermolecular interactions of this compound in supramolecular assemblies?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates electrostatic potential surfaces, identifying hydrogen-bonding sites (carbonyl oxygen) and hydrophobic regions (ethyl group). Molecular dynamics simulations (AMBER force field) model self-assembly behavior in solvents like chloroform. Validate predictions via XRD or AFM .
Q. Data Contradiction & Resolution
Q. How should researchers address discrepancies in reported solubility data for this compound?
- Methodological Answer : Literature discrepancies often arise from purity variations or measurement techniques. Standardize solubility tests:
- Shake-Flask Method : Saturate solvent (e.g., water, ethanol) with compound at 25°C, filter, and quantify via UV-Vis (λ = 260 nm).
- QSAR Models : Predict solubility using logP values (estimated at 0.8) and Hansen solubility parameters. Cross-validate with experimental data to resolve inconsistencies .
Q. Ethical & Regulatory Compliance
Q. What documentation is required for using this compound in federally funded research?
Properties
IUPAC Name |
1-ethylpyrrolidin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-2-7-4-3-6(8)5-7/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXQFHALDVELNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80317582 | |
Record name | 1-ethylpyrrolidin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80317582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102153-86-6 | |
Record name | 1-ethylpyrrolidin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80317582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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